(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine
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Overview
Description
(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine is a chiral heterocyclic compound that features a furan ring attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Furan-2-yl)-4-methylpiperidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a furan derivative with a chiral piperidine precursor under controlled conditions. The reaction may require specific solvents, temperatures, and catalysts to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form saturated piperidine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Furan-2-yl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate: A compound with a similar furan ring structure but different functional groups and stereochemistry.
(2R,3R,4R,5S,6R)-2-(4-Bromo-3-(4-((®-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Another heterocyclic compound with a different core structure but similar functional groups.
Uniqueness
(2R,4R)-2-(Furan-2-yl)-4-methylpiperidine is unique due to its specific stereochemistry and the presence of both a furan and piperidine ring. This combination of features makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
(2R,4R)-2-(furan-2-yl)-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBCBUOWFZOYNS-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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